molecular formula C18H21Cl3Si B14593455 Trichloro(4-methyl-2,4-diphenylpentyl)silane CAS No. 61283-78-1

Trichloro(4-methyl-2,4-diphenylpentyl)silane

Cat. No.: B14593455
CAS No.: 61283-78-1
M. Wt: 371.8 g/mol
InChI Key: GHUPXNUJPZUEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(4-methyl-2,4-diphenylpentyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 4-methyl-2,4-diphenylpentyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Trichloro(4-methyl-2,4-diphenylpentyl)silane typically involves the reaction of 4-methyl-2,4-diphenylpentyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Trichloro(4-methyl-2,4-diphenylpentyl)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

    Reduction: Can be reduced by alkali metals to form polysilanes.

    Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.

Common reagents used in these reactions include water, alcohols, and alkali metals. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trichloro(4-methyl-2,4-diphenylpentyl)silane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Investigated for its potential use in modifying biological molecules.

    Medicine: Explored for its potential in drug delivery systems.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Trichloro(4-methyl-2,4-diphenylpentyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-chlorine bonds are highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or alkoxysilanes. These reactions are facilitated by the electron-donating properties of the silicon atom, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Trichloro(4-methyl-2,4-diphenylpentyl)silane can be compared with other similar compounds, such as:

    Methyltrichlorosilane: A simpler organosilicon compound with a single methyl group.

    Trichlorosilane: An inorganic compound with three chlorine atoms bonded to a silicon atom.

    Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms bonded to silicon.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical properties and reactivity compared to simpler organosilicon compounds.

Properties

CAS No.

61283-78-1

Molecular Formula

C18H21Cl3Si

Molecular Weight

371.8 g/mol

IUPAC Name

trichloro-(4-methyl-2,4-diphenylpentyl)silane

InChI

InChI=1S/C18H21Cl3Si/c1-18(2,17-11-7-4-8-12-17)13-16(14-22(19,20)21)15-9-5-3-6-10-15/h3-12,16H,13-14H2,1-2H3

InChI Key

GHUPXNUJPZUEPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.